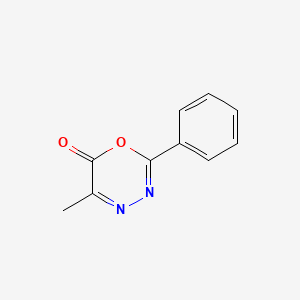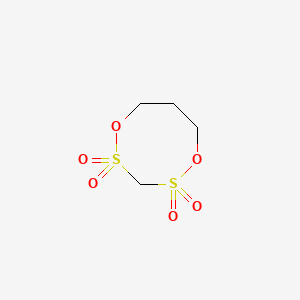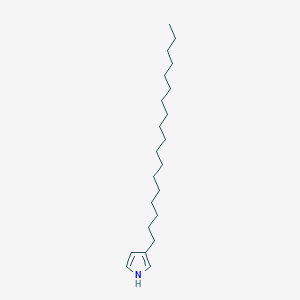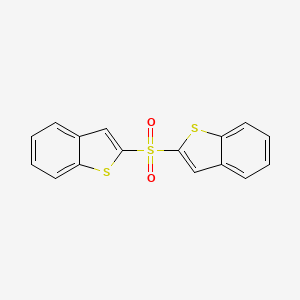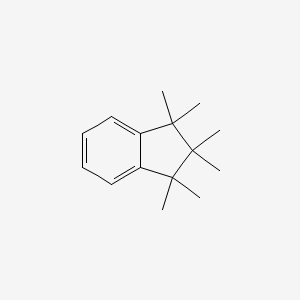
6'-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, diethylaminoethyl, phenoxyethyl, and acetotoluidide moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a suitable precursor, followed by the introduction of diethylaminoethyl and phenoxyethyl groups through nucleophilic substitution reactions. The final step often involves the acetylation of the toluidide moiety under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide
- 2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-toluidide hydrochloride
Uniqueness
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
102489-54-3 |
|---|---|
Formule moléculaire |
C23H33Cl2N3O2 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-(2-phenoxyethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H32ClN3O2.ClH/c1-4-26(5-2)14-15-27(16-17-29-20-11-7-6-8-12-20)18-22(28)25-23-19(3)10-9-13-21(23)24;/h6-13H,4-5,14-18H2,1-3H3,(H,25,28);1H |
Clé InChI |
OWGLUEIRSNIQKI-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCN(CCOC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
